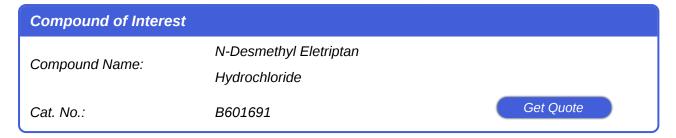


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Physicochemical Properties of N-Desmethyl Eletriptan Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Eletriptan, the primary and only known active metabolite of the anti-migraine drug Eletriptan, plays a crucial role in the overall pharmacological profile of its parent compound. Understanding the physicochemical properties of its hydrochloride salt is essential for researchers in drug metabolism, pharmacokinetics, and formulation development. This technical guide provides a summary of the known physicochemical data for **N-Desmethyl Eletriptan Hydrochloride** and outlines detailed experimental protocols for the determination of key properties for which specific experimental data is not readily available in public literature.

Core Physicochemical Properties

While extensive experimental data for **N-Desmethyl Eletriptan Hydrochloride** is not widely published, the following information has been established.



Property	Data	Source
Chemical Name	(R)-5-(2- (Phenylsulfonyl)ethyl)-3- (pyrrolidin-2-ylmethyl)-1H- indole hydrochloride	[1][2]
Molecular Formula	C21H25CIN2O2S	[3][4]
Molecular Weight	403.95 g/mol	[3]
CAS Number	1391054-78-6	[1][3][5]
N-Desmethyl Eletriptan (Free Base) Molecular Formula	C21H24N2O2S	[6][7]
N-Desmethyl Eletriptan (Free Base) Molecular Weight	368.49 g/mol	[7]
N-Desmethyl Eletriptan (Free Base) CAS Number	153525-55-4	[6][7]

Note: Experimental values for melting point, aqueous solubility, and pKa of **N-Desmethyl Eletriptan Hydrochloride** are not readily available in the reviewed literature. The following sections provide detailed standard operating procedures for the experimental determination of these crucial parameters.

Experimental ProtocolsMelting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.[8][9][10][11]

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.[8]
- Glass capillary tubes (sealed at one end).[8]



- Mortar and pestle.
- Sample of N-Desmethyl Eletriptan Hydrochloride.

Procedure:

- Sample Preparation: A small amount of the **N-Desmethyl Eletriptan Hydrochloride** sample is finely ground into a powder using a mortar and pestle to ensure uniform packing.[8]
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end.
 This process is repeated until a packed sample column of 2-3 mm in height is achieved.[9]
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[9]
- Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this temperature range.[11]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[12][13][14][15][16]

Apparatus:

- Analytical balance.
- Glass flasks or vials with screw caps.
- Constant temperature shaker bath.
- Filtration device (e.g., syringe filters with a pore size of 0.45 μm).



- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
- Calibrated pH meter.
- N-Desmethyl Eletriptan Hydrochloride sample.
- Purified water (or other aqueous buffers of desired pH).

Procedure:

- Preparation of Supersaturated Solution: An excess amount of N-Desmethyl Eletriptan
 Hydrochloride is added to a known volume of purified water in a sealed flask. The excess solid ensures that equilibrium is reached from a state of supersaturation.
- Equilibration: The flask is placed in a constant temperature shaker bath, typically maintained at 25°C or 37°C, and agitated for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.
- Quantification: The concentration of the dissolved N-Desmethyl Eletriptan Hydrochloride
 in the filtrate is determined using a validated analytical method, such as HPLC. A calibration
 curve is prepared using standard solutions of known concentrations to ensure accurate
 quantification.
- pH Measurement: The pH of the saturated solution is measured and recorded.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like **N-Desmethyl Eletriptan Hydrochloride**, the pKa value is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a precise method for its determination.[17][18][19][20][21]

Apparatus:

Foundational & Exploratory



- Potentiometer with a calibrated pH electrode.
- Automated titrator or a burette.
- Stir plate and stir bar.
- Beaker or titration vessel.
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- N-Desmethyl Eletriptan Hydrochloride sample.
- Inert gas supply (e.g., nitrogen).

Procedure:

- Sample Preparation: A known amount of N-Desmethyl Eletriptan Hydrochloride is
 dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is
 low.
- Titration Setup: The solution is placed in the titration vessel with a stir bar, and the calibrated pH electrode is immersed in the solution. The vessel is blanketed with an inert gas to prevent the absorption of atmospheric carbon dioxide.
- Titration: The solution is titrated with the standardized strong base (or acid, depending on the starting pH and the expected pKa). The titrant is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoid curve, which corresponds to the point where half of the compound is in its ionized form. For more accurate results, the derivative of the titration curve can be calculated to pinpoint the equivalence point.



Signaling Pathway and Metabolism

Eletriptan, the parent drug of N-Desmethyl Eletriptan, is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors.[22][23][24][25][26] Its therapeutic action in migraine is attributed to the constriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release.[22]

Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[27] [28][29][30][31] The major metabolic pathway is N-demethylation, which results in the formation of N-Desmethyl Eletriptan.[27][31]

Metabolic Pathway of Eletriptan Eletriptan CYP3A4 Enzyme (Liver) N-demethylation N-Desmethyl Eletriptan (Active Metabolite)

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Metabolic conversion of Eletriptan.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-Desmethyl Eletriptan Hydrochloride.



Sample Preparation Obtain Pure Sample of N-Desmethyl Eletriptan HCl Grind to Fine Powder Property Determination Aqueous Solubility (Shake-Flask Method) Data Analysis and Reporting Analyze Data and Determine Physicochemical Properties Compile Technical Report

Physicochemical Characterization Workflow

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Workflow for physicochemical analysis.

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